Ethyl 5-methylpiperidine-2-carboxylate
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 5-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
IMMROPZCDCKWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)C |
Origin of Product |
United States |
Preparation Methods
Preparation via Multi-Step Synthesis Involving Intermediates
The most established method involves a sequence starting from simpler heterocyclic precursors, progressing through intermediate compounds such as 4-methylpiperidine-2-carboxylic acid derivatives, and culminating in esterification steps.
Formation of 4-methylpiperidine-2-carboxylic acid hydrochloride :
This step involves refluxing 4-methyl-2-cyanopiperidine with hydrochloric acid, followed by solvent removal and recrystallization. For example, one patent describes adding 16 liters of 6N hydrochloric acid to 2 kg of 4-methyl-2-cyanopiperidine, refluxing for 5 hours, then distilling off the solvent and precipitating the hydrochloride salt using methyl tert-butyl ether and ethyl alcohol (see).Conversion to 4-methylpiperidine-2-formic acid hydrochloride :
The hydrochloride salt is reacted with thionyl chloride in ethyl alcohol at low temperatures (~10°C), then refluxed to produce the formic acid derivative (see).Esterification to Ethyl Ester :
The acid hydrochloride is then esterified with ethanol under reflux, often with the presence of acid catalysts or reagents like thionyl chloride, to yield Ethyl 4-methylpiperidine-2-carboxylate hydrochloride.
Direct Synthesis from Organometallic Precursors
Another approach involves organometallic chemistry, particularly zinc or magnesium reagents reacting with suitable halogenated precursors, followed by cyclization:
- Reaction of β-aminoalkyl zinc iodide with chloromethyl derivatives :
This pathway involves zinc-mediated addition to halogenated compounds, followed by cyclization with sodium hydride, producing enantiomerically enriched 5-methylene piperidines, which can be hydrogenated to yield Ethyl 5-methylpiperidine-2-carboxylate (see).
Cyclization and Ring-Closing Strategies
Several modern methods utilize intramolecular cyclizations, including:
Aza-Michael reactions :
Organocatalytic aza-Michael reactions using quinoline catalysts and trifluoroacetic acid facilitate the formation of substituted piperidines, including ethyl derivatives, with high regio- and stereoselectivity (see, Scheme 15).[3 + 3] Cycloaddition and Decarboxylation :
Intermolecular Michael addition followed by lactamization can produce piperidine rings with methyl substitutions at the 5-position, followed by hydrogenation to obtain the target compound.
Hydrogenation and Functional Group Transformations
Hydrogenation of unsaturated intermediates or precursors such as 5-methylene piperidines or aziridines is common to obtain saturated this compound:
- Catalytic hydrogenation using palladium or ruthenium catalysts under mild conditions is effective, often yielding high stereoselectivity and purity (see).
Data Summary and Process Optimization
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Formation of acid hydrochloride | 6N HCl, reflux | ~85-90% | From 4-methyl-2-cyanopiperidine |
| Conversion to formic acid derivative | Thionyl chloride, reflux | ~80% | Controlled temperature (~10°C) |
| Esterification | Ethanol, acid catalyst | >90% | Purity >99% |
| Hydrogenation | Pd/C or Ru catalysts | >95% | Stereoselective, high purity |
Research Findings and Innovations
Recent advances emphasize chemoenzymatic and organocatalytic methods for stereoselective synthesis:
Lipase-catalyzed resolution :
Enables enantioselective preparation of intermediates like (2S,5R)-ethyl 5-hydroxypiperidine-2-carboxylate, which can be further transformed into the target compound (see).Organocatalytic and metal-catalyzed cyclizations : These methods improve regio- and stereoselectivity, reduce reaction steps, and increase overall yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl 5-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine Carboxylates
Methyl 5-methylpiperidine-2-carboxylate
- Key Difference : Methyl ester instead of ethyl ester.
- Impact : Reduced lipophilicity compared to the ethyl analog, which may lower bioavailability. Methyl esters are generally more prone to hydrolysis, affecting metabolic stability .
Ethyl Piperidine-4-carboxylate Derivatives
- Examples : Ethyl piperidine-4-carboxylate (CAS 16780-05-5) and ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 147636-76-8).
- Key Difference : Carboxylate group at position 4 instead of 2.
- Impact : Altered ring conformation and electronic distribution. Position 4 substitution may lead to different binding affinities in receptor-ligand interactions .
Heterocyclic Analogs with Fused or Substituted Rings
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
- Structure : Imidazo[1,2-a]pyridine core with ethyl ester and methyl substituents.
- Key Difference : Fused imidazole and pyridine rings instead of a piperidine ring.
- Impact : Enhanced aromaticity and planar structure, likely increasing π-π stacking interactions. This structural motif is common in antiviral and anticancer agents .
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate
- Structure : Pyridine ring with hydroxymethyl and methyl groups.
- Key Difference : Hydroxymethyl group at position 4 introduces polarity.
- Impact: Higher solubility in aqueous environments compared to the non-polar methyl group in the target compound. The hydroxyl group may also participate in hydrogen bonding .
Pyrimidine-Based Carboxylates
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate
- Structure : Pyrimidine ring linked to a bromopyridine moiety.
- Impact : Bromine enhances electrophilicity, making this compound a candidate for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
- Structure: Amino and methyl substituents on a pyrimidine ring.
- Key Difference: Amino group increases basicity (pKa ~8–10) and nucleophilicity.
- Impact: The amino group can participate in hydrogen bonding or serve as a site for further functionalization .
Physical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-methylpiperidine-2-carboxylate, and what reagents are typically employed?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as substituted pyridine-carboxylic acids with ethyl esters under dehydrating conditions. For example, phosphorus oxychloride is used as a dehydrating agent in reactions involving 5-methylpyridine-2-carboxylic acid and ethyl furoate. Key steps include nucleophilic substitution (e.g., sodium azide in dimethylformamide) and reduction (e.g., lithium aluminum hydride in anhydrous ether). Yield optimization requires precise stoichiometry and temperature control . Alternative routes may involve microwave-assisted synthesis to accelerate reaction kinetics, as seen in analogous piperidine derivatives .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions on the piperidine ring.
- HPLC : Quantifies purity (>98% required for research-grade material) .
- Mass Spectrometry : Validates molecular weight (e.g., 171.24 g/mol for the parent compound) .
- X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystal structures to atomic precision .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Collect using non-sparking tools and store in sealed containers. Avoid water contact to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .
- Catalysis : Palladium on carbon improves reduction efficiency in hydrogenation steps .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 150°C) .
- Statistical Design : Use factorial experiments to identify critical variables (e.g., temperature, catalyst loading) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer :
- 2D NMR Techniques : COSY and NOESY differentiate diastereomers by correlating proton-proton spatial relationships .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants, aligning with experimental data .
- Crystallographic Validation : Resolves ambiguous stereochemistry; SHELXL refines disorder models in crystal lattices .
Q. What strategies are effective for crystallographic analysis of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Structure Solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines anisotropic displacement parameters .
- Validation : Check R-factors (<5%) and residual electron density maps to confirm absence of systematic errors .
Q. How can biological assays be designed to evaluate the compound’s activity against neurological targets?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .
- Enzyme Inhibition : Measure IC₅₀ values for acetylcholinesterase or monoamine oxidases via spectrophotometric kinetics .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to quantify half-life (t₁/₂) .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates ligand-receptor interactions (e.g., serotonin transporters) using PubChem 3D conformers .
- QSAR Modeling : Partial Least Squares (PLS) regression correlates electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
- MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories, identifying critical residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
